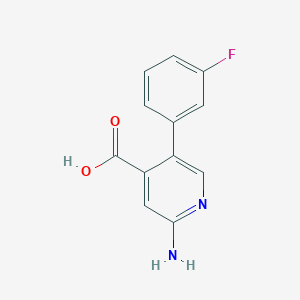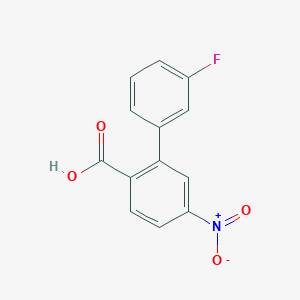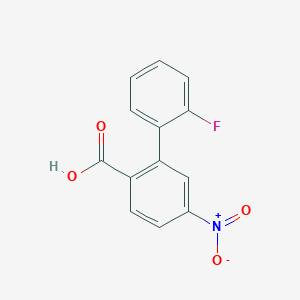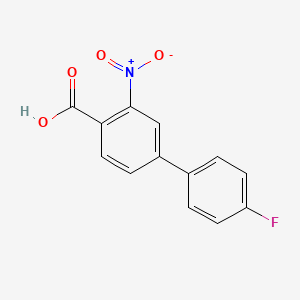
2-(3-Fluorophenyl)-3-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-3-hydroxypyridine (3FPH) is a heterocyclic compound with a diverse range of applications in the fields of medicine, pharmacology and biochemistry. The compound is a white crystalline solid with a molecular weight of 158.12 g/mol and a melting point of 104-105°C. 3FPH has been used in a variety of research, including drug delivery, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used in a variety of research applications, including drug delivery, drug design, and biochemistry. In drug delivery, 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used to synthesize novel drug delivery systems for targeted delivery of therapeutic agents. In drug design, 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used to synthesize novel compounds for potential therapeutic applications. In biochemistry, 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used to study the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it has been suggested that 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Inhibition of these enzymes may lead to the inhibition of certain metabolic pathways, which can result in the inhibition of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% are not fully understood. However, it has been suggested that 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% may have a range of effects, including inhibition of certain metabolic pathways, inhibition of certain enzymes, and inhibition of certain biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. The major limitation of using 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% in laboratory experiments is the lack of understanding of its mechanism of action and its potential biochemical and physiological effects.
Direcciones Futuras
For research on 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% include further investigation of its mechanism of action and its potential biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% in drug delivery and drug design. Additionally, further research should be conducted to investigate the potential of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% to inhibit certain enzymes and metabolic pathways. Finally, further research should be conducted to explore the potential of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% to interact with other compounds and to modify their properties.
Métodos De Síntesis
The synthesis of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been reported in various publications, including the synthesis of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% from 2-fluoroaniline and 3-hydroxy-2-methylpyridine. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at reflux temperature. The reaction is typically completed in 3-4 hours and yields a product with 95% purity.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGWIAUULKLPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673379 |
Source


|
| Record name | 2-(3-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)pyridin-3-ol | |
CAS RN |
1214377-76-0 |
Source


|
| Record name | 2-(3-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














